molecular formula C11H22N2O2 B3161001 tert-Butyl (3-methylpiperidin-4-yl)carbamate CAS No. 866538-96-7

tert-Butyl (3-methylpiperidin-4-yl)carbamate

Cat. No. B3161001
CAS RN: 866538-96-7
M. Wt: 214.3 g/mol
InChI Key: LHSNRJGZDUFKQT-UHFFFAOYSA-N
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Description

“tert-Butyl (3-methylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 1602995-90-3 . It has a molecular weight of 228.33 . The compound is also known by its IUPAC Name: tert-butyl ( (3-methylpiperidin-4-yl)methyl)carbamate . It is typically in the form of an oil .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C12H24N2O2/c1-9-7-13-6-5-10 (9)8-14-11 (15)16-12 (2,3)4/h9-10,13H,5-8H2,1-4H3, (H,14,15) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 214.31 . It is typically in the form of a powder .

Scientific Research Applications

Alzheimer's Disease Research

  • A study by Camarillo-López et al. (2020) explored the potential of tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, known as the M4 compound, in Alzheimer’s disease (AD) research. This compound acts as both a β-secretase and an acetylcholinesterase inhibitor, which could prevent amyloid beta peptide aggregation and the formation of fibrils from Aβ1-42. The study found a moderate protective effect in astrocytes against Aβ1-42 due to a reduction in TNF-α and free radicals observed in cell cultures, although no significant effect was observed in vivo in a rat model compared to a galantamine model (Camarillo-López et al., 2020).

Crystallography and Molecular Structure

  • A study by Das et al. (2016) on two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, involved crystallographic analysis. The study highlighted the role of hydrogen bonds in assembling molecules into a three-dimensional architecture, providing insights into the molecular structure and interactions of such compounds (Das et al., 2016).

Chemical Synthesis and Pharmaceutical Intermediates

  • The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of the Jak3 inhibitor CP-690550, was detailed by Chen Xin-zhi (2011). This process involves a series of steps starting from 4-methylpyridinium, highlighting the compound's role in the synthesis of pharmacologically relevant compounds (Chen Xin-zhi, 2011).

Safety and Hazards

The compound has several hazard statements: H315, H318, H335 . These indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-(3-methylpiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNRJGZDUFKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901006995
Record name tert-Butyl hydrogen (3-methylpiperidin-4-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866538-96-7
Record name tert-Butyl hydrogen (3-methylpiperidin-4-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-methylpiperidin-4-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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